molecular formula C6H13BrO B13150152 1-Bromo-4-methoxypentane

1-Bromo-4-methoxypentane

Katalognummer: B13150152
Molekulargewicht: 181.07 g/mol
InChI-Schlüssel: METYEKWKVRJCIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-4-methoxypentane is an organic compound with the molecular formula C6H13BrO It is a brominated ether, characterized by the presence of a bromine atom and a methoxy group attached to a pentane chain

Vorbereitungsmethoden

1-Bromo-4-methoxypentane can be synthesized through several methods. One common approach involves the bromination of 4-methoxypentanol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions. The reaction typically proceeds as follows:

[ \text{CH3O(CH2)4OH} + \text{PBr3} \rightarrow \text{CH3O(CH2)4Br} + \text{H3PO3} ]

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

1-Bromo-4-methoxypentane undergoes various chemical reactions, including:

    Nucleophilic Substitution (SN2): The bromine atom can be replaced by a nucleophile, such as hydroxide (OH-), cyanide (CN-), or amine (NH2-), leading to the formation of different substituted products.

    Elimination (E2): Under strong basic conditions, this compound can undergo elimination to form alkenes.

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-methoxypentane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

    Material Science: It is utilized in the preparation of functionalized polymers and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Bromo-4-methoxypentane in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a transition state, which then undergoes further transformation. The bromine atom acts as a leaving group, facilitating nucleophilic substitution or elimination reactions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-4-methoxypentane can be compared to other brominated ethers and alkyl bromides, such as:

    1-Bromo-4-methylpentane: Similar in structure but lacks the methoxy group, leading to different reactivity and applications.

    1-Bromo-4-chloropentane: Contains a chlorine atom instead of a methoxy group, resulting in distinct chemical behavior.

    1-Bromo-4-ethoxypentane: Has an ethoxy group instead of a methoxy group, affecting its solubility and reactivity.

The presence of the methoxy group in this compound makes it unique, providing specific properties and reactivity patterns that are valuable in various chemical processes.

Eigenschaften

Molekularformel

C6H13BrO

Molekulargewicht

181.07 g/mol

IUPAC-Name

1-bromo-4-methoxypentane

InChI

InChI=1S/C6H13BrO/c1-6(8-2)4-3-5-7/h6H,3-5H2,1-2H3

InChI-Schlüssel

METYEKWKVRJCIJ-UHFFFAOYSA-N

Kanonische SMILES

CC(CCCBr)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.